4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazine-1-sulfonyl fluoride
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Overview
Description
4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazine-1-sulfonyl fluoride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazine-1-sulfonyl fluoride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S, S)-N, N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines followed by selective intramolecular cyclization yields the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazine-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl fluoride group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce corresponding amines.
Scientific Research Applications
4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazine-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to react with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. This compound can modulate various biochemical pathways, making it a valuable tool in research.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Such as trimetazidine, ranolazine, and aripiprazole.
Sulfonyl fluorides: Including tosyl fluoride and mesyl fluoride.
Uniqueness
4-(6-Ethyl-2-methylpyrimidin-4-yl)piperazine-1-sulfonyl fluoride is unique due to its specific structural features, which confer distinct reactivity and biological activity. The combination of the pyrimidinyl and piperazine moieties with the sulfonyl fluoride group makes it a versatile compound for various applications.
Properties
IUPAC Name |
4-(6-ethyl-2-methylpyrimidin-4-yl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4O2S/c1-3-10-8-11(14-9(2)13-10)15-4-6-16(7-5-15)19(12,17)18/h8H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBABAGORCAGER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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